- Design, synthesis and biological evaluation of C(4) substituted monobactams as antibacterial agents against multidrug-resistant Gram-negative bacteria, European Journal of Medicinal Chemistry, 2018, 151, 98-109
Cas no 90600-20-7 ((S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid)
(S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acidは、非天然アミノ酸誘導体の一種であり、特にペプチド合成や医薬品中間体として重要な役割を果たします。Boc(tert-ブトキシカルボニル)保護基を有するため、アミノ基の選択的な脱保護が可能で、多段階合成における高い反応性と安定性を兼ね備えています。また、末端のペンテン基(C=C)はさらに官能基変換の余地を提供し、多様な化学修飾が可能です。この化合物は光学純度が高く、不斉合成やキラルビルディングブロックとしての利用に適しています。有機溶媒への溶解性が良好で、実験操作の効率性も優れています。
90600-20-7 structure
Product Name:(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid
CAS番号:90600-20-7
MF:C10H17NO4
メガワット:215.24628329277
MDL:MFCD01320851
CID:61428
PubChem ID:2734487
Update Time:2025-06-19
(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid 化学的及び物理的性質
名前と識別子
-
- (S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid
- (S)-N-tert-Butoxycarbonyl-2-amino-4-pentenoic acid
- (S)-N-Boc-Allylglycine
- (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid
- Boc-(S)-2-Allylglycine
- Boc-(S)-2-amino-4- pentenoic acid
- Boc-L-Allylglycine
- L-Boc-Allylglycine
- N-Boc-L-Allylglycine
- Boc-alpha-Allyl-L-Gly
- 4-Pentenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-
- (S)-2-(tert-butoxycarbonylamino)pent-4-enoic acid
- Boc-D-Allylglycine
- (S)-2-Boc-AMino-4-pentenoic acid
- BOC-A-Allyl-L-Gly
- (S)-N-Boc-2-Allylglycine
- (2S)-2-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-pentenoic acid (ACI)
- 4-Pentenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (S)- (ZCI)
- (2S)-2-[[(tert-Butoxy)carbonyl]amino]pent-4-enoic acid
- (S)-2-[(tert-Butoxycarbonyl)amino]-4-pentenoic acid
- N-(tert-Butoxycarbonyl)-(S)-allylglycine
- N-Boc-(S)-2-allylglycine
- N-tert-Butoxycarbonyl-L-allylglycine
- (2S)-2-({[(1,1-dimethylethyl)oxy]carbonyl}amino)-4-pentenoic acid
- EN300-1178120
- (s)-2-(n-tert-butoxycarbonylamino)-4-pentenoic acid
- PD197007
- 2-(S)-tert-butoxycarbonylamino-pent-4-enoic acid
- SCHEMBL212772
- A inverted exclamation mark-allyl-L-Gly
- Boc-
- (2S)-2-[(tert-butoxycarbonyl)amino]-4-pentenoic acid
- AKOS015891330
- CS-W018836
- (2s)-2-[(tert-butoxycarbonyl)amino]pent-4-enoic acid
- SCHEMBL2728681
- 90600-20-7
- BUPDPLXLAKNJMI-ZETCQYMHSA-N
- (S)-2-tert-butoxycarbonylamino-pent-4-enoic acid
- HY-W018050
- (2S)-2-{[(tert-butoxy)carbonyl]amino}pent-4-enoic acid
- MFCD01320851
- (S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoicacid
- A inverted exclamation mark-allyl-D-Gly
- AS-14669
- DTXSID40370330
- (S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid
-
- MDL: MFCD01320851
- インチ: 1S/C10H17NO4/c1-5-6-7(8(12)13)11-9(14)15-10(2,3)4/h5,7H,1,6H2,2-4H3,(H,11,14)(H,12,13)/t7-/m0/s1
- InChIKey: BUPDPLXLAKNJMI-ZETCQYMHSA-N
- ほほえんだ: [C@@H](C(=O)O)(CC=C)NC(=O)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 215.11600
- どういたいしつりょう: 215.116
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 6
- 複雑さ: 255
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 75.6
- ひょうめんでんか: -1
- 疎水性パラメータ計算基準値(XlogP): 2.3
じっけんとくせい
- 色と性状: 使用できない
- 密度みつど: 1.1835 (rough estimate)
- ゆうかいてん: No data available
- ふってん: 334.3°C at 760 mmHg
- フラッシュポイント: 166.7±25.9 °C
- 屈折率: 1.4610 (estimate)
- PSA: 66.84000
- LogP: 1.49410
- ひせんこうど: 10.5 º (c=1, methanol)
- ようかいせい: 使用できない
(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261; P271; P304+P340; P312; P403+P233; P405; P501
- セキュリティの説明: S24/25
- ちょぞうじょうけん:Sealed in dry,2-8°C
(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid 税関データ
- 税関コード:2924199090
- 税関データ:
中国税関コード:
2924199090概要:
2924199090.他の非環式アミド(非環式ウレタンを含む)(その誘導体及び塩を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量包装する
要約:
2924199090.他の無環式アミド(無環式ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM100653-10g |
Boc-L-Allylglycine |
90600-20-7 | 97% | 10g |
$299 | 2021-06-09 | |
| Fluorochem | 210930-250mg |
S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid |
90600-20-7 | 95% | 250mg |
£20.00 | 2022-03-01 | |
| Fluorochem | 210930-1g |
S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid |
90600-20-7 | 95% | 1g |
£51.00 | 2022-03-01 | |
| Fluorochem | 210930-5g |
S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid |
90600-20-7 | 95% | 5g |
£152.00 | 2022-03-01 | |
| Fluorochem | 210930-10g |
S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid |
90600-20-7 | 95% | 10g |
£303.00 | 2022-03-01 | |
| TRC | B600500-250mg |
N-Boc-L-Allylglycine |
90600-20-7 | 250mg |
$ 69.00 | 2023-09-08 | ||
| TRC | B600500-500 mg |
N-Boc-L-Allylglycine |
90600-20-7 | 500MG |
$ 80.00 | 2022-01-11 | ||
| TRC | B600500-1 g |
N-Boc-L-Allylglycine |
90600-20-7 | 1g |
$ 110.00 | 2022-01-11 | ||
| TRC | B600500-5 g |
N-Boc-L-Allylglycine |
90600-20-7 | 5g |
$ 295.00 | 2022-01-11 | ||
| TRC | B600500-10 g |
N-Boc-L-Allylglycine |
90600-20-7 | 10g |
$ 625.00 | 2022-01-11 |
(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; overnight, rt
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran , Water
リファレンス
- A Novel Application of a Pd(0)-Catalyzed Nucleophilic Substitution Reaction to the Regio- and Stereoselective Synthesis of Lactam Analogues of the Epothilone Natural Products, Journal of the American Chemical Society, 2000, 122(37), 8890-8897
合成方法 3
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; 10 min, rt; 18 h, rt
1.2 Reagents: Potassium bisulfate Solvents: Water ; pH 3 - 4
1.2 Reagents: Potassium bisulfate Solvents: Water ; pH 3 - 4
リファレンス
- Systematic Study of the Synthesis of Macrocyclic Dipeptide β-Turn Mimics Possessing 8-, 9-, and 10- Membered Rings by Ring-Closing Metathesis, Journal of Organic Chemistry, 2005, 70(10), 3838-3844
合成方法 4
はんのうじょうけん
1.1 Reagents: Lithium hydroxide , Hydrogen peroxide Solvents: Tetrahydrofuran , Water
リファレンス
- Synthesis of [1,2-13C2,15N]-L-homoserine and its incorporation by the PKS-NRPS system of Fusarium moniliforme into the mycotoxin fusarin C, ChemBioChem, 2007, 8(1), 46-50
合成方法 5
はんのうじょうけん
1.1 Reagents: Ammonia Solvents: Dimethylformamide , Water ; 3 h, pH 8, 40 °C
1.2 Reagents: Citric acid ; pH 3
1.2 Reagents: Citric acid ; pH 3
リファレンス
- The secondary structure of a heptapeptide containing trifluoromethyl-λ6-tetrafluorosulfanyl substituted amino acids, Organic & Biomolecular Chemistry, 2019, 17(35), 8079-8082
合成方法 6
はんのうじょうけん
1.1 Reagents: Quinidine , Aluminum isopropoxide , Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; -78 °C; 12 h, rt
リファレンス
- Modified N-acyl-homoserine lactones as chemical probes for the elucidation of plant-microbe interactions, Organic & Biomolecular Chemistry, 2013, 11(40), 6994-7003
合成方法 7
はんのうじょうけん
1.1 Reagents: Sodium carbonate Solvents: Tetrahydrofuran , Water ; 0 °C
リファレンス
- Tridentate Directing Groups Stabilize 6-Membered Palladacycles in Catalytic Alkene Hydrofunctionalization, Journal of the American Chemical Society, 2017, 139(44), 15576-15579
合成方法 8
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; 15 min, 0 °C; 18 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4, rt
リファレンス
- Experimental Determination of Zinc Isotope Fractionation in Complexes with the Phytosiderophore 2'-Deoxymugeneic Acid (DMA) and Its Structural Analogues, and Implications for Plant Uptake Mechanisms, Environmental Science & Technology, 2017, 51(1), 98-107
合成方法 9
はんのうじょうけん
1.1 Reagents: Lithium hydroxide Solvents: 1,4-Dioxane , Water ; 3 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4
リファレンス
- Insight into Transannular Cyclization Reactions To Synthesize Azabicyclo[X.Y.Z]alkanone Amino Acid Derivatives from 8-, 9-, and 10-Membered Macrocyclic Dipeptide Lactams, Journal of Organic Chemistry, 2015, 80(10), 4904-4918
合成方法 10
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water
リファレンス
- Asymmetric synthesis of α-amino acids by the alkylation of pseudoephedrine glycinamide: L-allylglycine and N-Boc-L-allylglycine (acetamide, 2-amino-N-(2-hydroxy-1-methyl-2-phenylethyl)-N-methyl-, [R-(R*,R*)]-; 4-pentenoic acid, 2-amino-, (S)- and 4-pentenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (S)-), Organic Syntheses, 1999, 76, 57-76
合成方法 11
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water
リファレンス
- Enantiopure Cα-tetrasubstituted α-amino acids. Chemo-enzymatic synthesis and application to turn-forming peptides, Tetrahedron, 2001, 57(30), 6567-6577
合成方法 12
はんのうじょうけん
1.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran , Water ; 0 °C; 0 °C → rt; 18 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
リファレンス
- Microelectrode Arrays, Dihydroxylation, and the Development of an Orthogonal Safety-Catch Linker, Organic Letters, 2021, 23(14), 5440-5444
合成方法 13
はんのうじょうけん
1.1 Solvents: 1,4-Dioxane , Water ; 18 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4
リファレンス
- Synthesis and biological evaluation of novel thiocolchicine-podophyllotoxin conjugates, European Journal of Medicinal Chemistry, 2010, 45(1), 219-226
(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid Raw materials
- Di-tert-butyl dicarbonate
- (S)-2-Allylglycine
- methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate
- Carbamic acid, N-[(1S)-1-[[(3aS,6R,7aR)-tetrahydro-8,8-dimethyl-2,2-dioxido-3H-3a,6-methano-2,1-benzisothiazol-1(4H)-yl]carbonyl]-3-buten-1-yl]-, 1,1-dimethylethyl ester
- L-Allylglycine HCl
- 4-Pentenamide,2-amino-N-[(1R,2R)-2-hydroxy-1-methyl-2-phenylethyl]-N-methyl-, (2S)-
- ethyl 2-{(tert-butoxy)carbonylamino}pent-4-enoate
- Glycine, N-[(1,1-dimethylethoxy)carbonyl]-, 2-propenyl ester
(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid Preparation Products
(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid サプライヤー
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
(CAS:90600-20-7)(S)-N-Boc-allylglycine
注文番号:sfd6045
在庫ステータス:in Stock
はかる:200kg
清らかである:99.9%
最終更新された価格情報:Friday, 19 July 2024 14:34
価格 ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:90600-20-7)(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid
注文番号:A855769
在庫ステータス:in Stock
はかる:10g/25g/100g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 07:56
価格 ($):168.0/418.0/1477.0
Email:sales@amadischem.com
(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid 関連文献
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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